Product packaging for Corypalmine(Cat. No.:CAS No. 13063-54-2)

Corypalmine

Cat. No.: B1143848
CAS No.: 13063-54-2
M. Wt: 341.4
Attention: For research use only. Not for human or veterinary use.
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Description

Corypalmine is a tetrahydroprotoberberine alkaloid of significant interest in phytochemical and antimicrobial research. A key area of study for this compound is its efficacy as a natural antifungal agent. Research has demonstrated that this compound can inhibit the spore germination of a wide range of plant-pathogenic and saprophytic fungi, including various Alternaria , Curvularia , and Helminthosporium species . Studies indicate that certain fungi, such as Heterosporium sp. and Ustilago cynodontis , are particularly sensitive, with complete inhibition of spore germination observed at concentrations as low as 200 ppm . This makes this compound a valuable tool for researchers investigating natural product-based solutions for plant disease management and exploring the mechanisms of fungal growth inhibition. The compound is provided as a high-purity reagent to ensure experimental reproducibility and reliability. This product is designated for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO4 B1143848 Corypalmine CAS No. 13063-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZTYDZHNTKPR-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6018-39-9
Record name Corypalmine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORYPALMINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Botanical Classification

Primary Botanical Sources

The primary botanical sources of Corypalmine (B158012) are plants belonging to the Corydalis and Stephania genera. biosynth.commedchemexpress.com

Corydalis Genus (Papaveraceae Family)

The genus Corydalis, a member of the poppy family (Papaveraceae), comprises over 500 species of herbaceous plants. wikipedia.orgbritannica.com These plants are predominantly found in the temperate regions of the Northern Hemisphere and the mountainous areas of eastern Africa. wikipedia.orgbritannica.com The highest diversity of Corydalis species is concentrated in China and the Himalayas. wikipedia.org this compound has been identified as a constituent in several species within this genus. biosynth.com

Corydalis yanhusuo, commonly known as Rhizoma Corydalis, is a well-known traditional Chinese medicine. nih.gov The dried tubers of this plant are used for their medicinal properties. nih.gov Phytochemical studies have revealed the presence of numerous alkaloids in Corydalis yanhusuo, with this compound being one of the identified compounds. nih.govnih.gov Research has shown that the total alkaloid content in Corydalis yanhusuo can be variable, with some dietary supplements containing significant amounts while others have negligible levels. frontiersin.org One study analyzing the methanol (B129727) extract of Corydalis yanhusuo rhizome reported the presence of this compound. researchgate.net

Corydalis chaerophylla is a glabrous herb found in the Himalayas and Nepal at high altitudes. researchgate.net Research has led to the isolation of several alkaloids from this species, including (-)-Corypalmine. tandfonline.comnih.gov Further studies on Corydalis chaerophylla from Nepal have also confirmed the presence of this compound among other alkaloids. unipd.it The roots of this plant are a known source of this compound. researchgate.netchemfaces.com

Corydalis saxicola, a perennial herb, is another species within the Corydalis genus from which this compound has been isolated. shutterstock.comcolab.ws This plant is used in traditional Chinese medicine. researchgate.net

This compound has been reported to be present in Corydalis cava, also known as hollowroot. drugfuture.comncats.io This perennial plant is a member of the Fumariaceae family, which is sometimes considered a subfamily of Papaveraceae. drugfuture.com

Corydalis saxicola

Stephania Genus (Menispermaceae Family)

The genus Stephania belongs to the Menispermaceae family and encompasses flowering plants native to eastern and southern Asia and Australia. wikipedia.orgchemeurope.com These are typically herbaceous perennial vines. wikipedia.orgplnts.com Several species within this genus are known to produce a variety of alkaloids. researchgate.net

This compound has been isolated from plants in the Stephania genus. medchemexpress.com Specifically, studies have identified this compound in the stems and leaves of Stephania cepharantha. medchemexpress.comnih.gov It is one of several alkaloids found in this plant species. nih.gov Levo-tetrahydropalmatine (l-THP), an alkaloid from which l-Corypalmine can be derived as a metabolite, is also found in the Stephania genus.

Stephania cepharantha

Other Plant Families and Species

The Annonaceae family, which includes Guatteriopsis friesiana, has been identified as containing this compound. researchgate.net Guatteriopsis friesiana is a species of tree found in the wet tropical biome of Southeast Colombia to Brazil. genome.jpkew.org

Botanical Classification of Guatteriopsis friesiana

Kingdom Phylum Class Order Family Genus Species
Plantae Streptophyta Magnoliopsida Magnoliales Annonaceae Guatteria G. friesiana

Data derived from multiple sources. kew.orgnih.govplantaedb.comnih.gov

Alstonia scholaris, commonly known as the blackboard tree or devil's tree, is an evergreen tree in the Apocynaceae family. gbif.orgplanetayurveda.comwikipedia.org It is native to a wide region spanning from Pakistan to China and northern Australia. wikipedia.org While this plant is a rich source of various alkaloids, the presence of this compound is also noted.

Botanical Classification of Alstonia scholaris

Kingdom Phylum Class Order Family Genus Species
Plantae Tracheophyta Magnoliopsida Gentianales Apocynaceae Alstonia A. scholaris

Data derived from multiple sources. gbif.orgplanetayurveda.comkew.org

This compound has been identified in Fibraurea tinctoria, a flowering plant in the Menispermaceae family. frontiersin.orgresearchgate.netnih.gov This large, woody climber is native to South Asia, growing in wet tropical areas. wikipedia.orgstuartxchange.org

Botanical Classification of Fibraurea tinctoria

Kingdom Phylum Class Order Family Genus Species
Plantae Tracheophyta Magnoliopsida Ranunculales Menispermaceae Fibraurea F. tinctoria

Data derived from multiple sources. wikipedia.orgfws.govgbif.orgplantamor.com

Fumaria officinalis L., commonly known as common fumitory, is a herbaceous annual flowering plant in the poppy family, Papaveraceae. wikipedia.org Research has confirmed the presence of methyl-corypalmine in this species. researchgate.netnih.govscispace.comnih.govresearchgate.net It is a common species in Western and Central Europe. wikipedia.org

Botanical Classification of Fumaria officinalis L.

Kingdom Phylum Class Order Family Genus Species
Plantae Magnoliophyta Magnoliopsida Papaverales Fumariaceae Fumaria F. officinalis

Data derived from multiple sources. osogovonature.comusf.edunatureserve.orgusda.gov

Macleaya cordata

Macleaya cordata, commonly known as the plume poppy, is a perennial plant belonging to the Papaveraceae family. mdpi.com This plant is recognized as a rich source of a diverse range of bioactive benzylisoquinoline alkaloids. maxapress.com The primary and most abundant alkaloids identified in Macleaya cordata are sanguinarine (B192314) and chelerythrine (B190780) (benzo[c]phenanthridine alkaloids) and their precursors, protopine (B1679745) and allocryptopine (B104922) (protopine alkaloids). maxapress.comfrontiersin.orgatamanchemicals.commedycynawet.edu.pl These compounds are the subject of extensive pharmacological research. medycynawet.edu.pl

While these four alkaloids are predominant, metabolic studies have revealed a more complex alkaloid profile in the plant. Research involving tissue-specific metabolite profiling and metabolic network analysis has identified other types of isoquinoline (B145761) alkaloids. researchgate.net Notably, comprehensive mass spectrometry analysis has confirmed the presence of L-corypalmine in Macleaya cordata. researchgate.net The root of M. cordata has been identified as the primary site for the biosynthesis of these isoquinoline alkaloids. researchgate.net

Table 1: Major Alkaloids Identified in Macleaya cordata This interactive table summarizes the principal alkaloids found in the plant.

Alkaloid Alkaloid Type Primary Location in Plant
Sanguinarine Benzo[c]phenanthridine (B1199836) Fruits frontiersin.org
Chelerythrine Benzo[c]phenanthridine Fruits frontiersin.org
Protopine Protopine Leaves frontiersin.org

Table 2: Identification of this compound in Macleaya cordata This table details the findings related to the presence of this compound.

Compound Plant Analytical Method Finding Reference

Chemotaxonomic Implications in Alkaloid Distribution

Chemotaxonomy is the classification of organisms based on their chemical constituents, providing valuable markers for understanding evolutionary relationships when morphological characteristics are ambiguous. jetir.org Secondary metabolites, particularly alkaloids, are pivotal in the chemotaxonomy of many plant families. jetir.org

The distribution of isoquinoline alkaloids is a significant chemotaxonomic marker for plants within the order Ranunculales, which encompasses families such as Papaveraceae (the poppy family), Berberidaceae (the barberry family), and Menispermaceae (the moonseed family). researchgate.net this compound, a protoberberine alkaloid, and its structural isomers are found across these related families, illustrating their close biochemical and phylogenetic connections. biosynth.comscribd.com

The Papaveraceae family is distinguished by its capacity to produce a vast array of alkaloid types, including protoberberines, protopines, and benzo[c]phenanthridines. maxapress.comresearchgate.net The presence of a shared biosynthetic pathway leading to these diverse alkaloid skeletons is a unifying feature of the family. researchgate.net For instance, protoberberine alkaloids like this compound are found in Corydalis and Glaucium species (Papaveraceae), while related compounds are also present in Stephania (Menispermaceae) and Annona (Annonaceae), indicating potential evolutionary links. biosynth.comscribd.commedchemexpress.comresearchgate.net The specific patterns of alkaloid accumulation—such as the prevalence of benzo[c]phenanthridine alkaloids in some genera versus protoberberines in others—help to differentiate taxa within this large and complex order. researchgate.netnrfhh.com

Isolation and Structural Elucidation Methodologies

Chemical Synthesis Approaches

The total synthesis of (±)-Corypalmine has been reported in the scientific literature. drugfuture.com These synthetic routes typically involve the construction of the tetracyclic isoquinoline (B145761) core through a series of chemical reactions. Chemoenzymatic cascade strategies have also been developed, utilizing enzymes like Pictet-Spenglerases and O-methyltransferases to achieve stereoselective synthesis of the tetrahydroprotoberberine scaffold. ucl.ac.uk

Biosynthetic Pathway in Plants

In plants, Corypalmine (B158012) is biosynthesized from the amino acid L-tyrosine. knapsackfamily.com The pathway involves the key intermediate (S)-reticuline, which is formed from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.net (S)-reticuline then serves as a branch point intermediate for the formation of numerous benzylisoquinoline alkaloids, including the protoberberine scaffold of this compound. researchgate.net Enzymes such as O-methyltransferases play a crucial role in the selective methylation of hydroxyl groups during the biosynthesis. mdpi.comnih.gov

Pharmacological Profile of this compound

This compound has been investigated for a variety of pharmacological activities, demonstrating its potential as a bioactive molecule.

Mechanism of Action

The biological effects of this compound are attributed to its interaction with various molecular targets. It has been shown to be an antagonist of dopamine D₁, D₂, D₃, and D₅ receptors. caymanchem.com Additionally, in silico studies suggest that this compound may inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in pain and inflammation. unpatti.ac.idunpatti.ac.id

Investigated Pharmacological Effects

Antifungal Activity: this compound has demonstrated activity against several fungal species, including Candida albicans, Candida glabrata, Candida krusei, Candida parapsilosis, and Cryptococcus neoformans. medchemexpress.comcaymanchem.com It has also been shown to inhibit the spore germination of various plant pathogenic fungi. researchgate.net

Dopamine Receptor Antagonism: As a dopamine receptor antagonist, this compound has been a subject of interest in neurological and psychiatric research. biosynth.comcaymanchem.com

Analgesic and Anti-inflammatory Properties: Research suggests that this compound may possess analgesic and anti-inflammatory effects, potentially through the inhibition of the COX-2 enzyme. biosynth.comunpatti.ac.idunpatti.ac.id

Table 2: Investigated Pharmacological Effects of this compound

Pharmacological Effect Findings
Antifungal Activity Active against various Candida species and Cryptococcus neoformans. medchemexpress.comcaymanchem.com Inhibits spore germination of phytopathogenic fungi. researchgate.net
Dopamine Receptor Antagonism Antagonist of D₁, D₂, D₃, and D₅ receptors. caymanchem.com

Analytical Methodologies

The detection and quantification of this compound in biological matrices are essential for pharmacokinetic and metabolic studies.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed for the separation of this compound from complex mixtures. nih.govresearchgate.net These techniques are often coupled with mass spectrometry for sensitive and selective detection.

Mass Spectrometry-Based Detection

Tandem mass spectrometry (MS/MS) is a powerful tool for the quantification of this compound in biological samples such as blood plasma. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) mode enhances the specificity and sensitivity of the analysis. nih.govresearchgate.net An electrospray ionization (ESI) source in positive ion mode is typically used. nih.govresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
Morphine
Tyrosine
Phenylalanine
Dopamine
4-hydroxyphenylacetaldehyde
(S)-Reticuline
Ibuprofen
Berberrubine
N-methyl this compound
Corydaline (B1669446)
Tetrahydropalmatine (B600727)
Isothis compound
Corydine
Isocorydine
Tetrahydrojatrorrhizine
Discretinine
Laurotetanine
Anonaine (B1665113)
Norannuradhapurine
Nornuciferine
Stylopine
Tetrahydropalmatrubine
Corydalmine
Scoulerine
Isoscoulerine
Discretamine
10-methoxy-2,3,9-tetrahydroxyberbine
9-methoxy-2,3,10-tetrahydroxyberbine
9,10-methoxy-2,3-tetrahydroxyberbine
2,3,9,10-tetrahydroxyberbine
Leonticine
Tetrahydroberberine (B1206132)
Glaucine (B1671577)

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Precursors and Intermediates

The journey to corypalmine (B158012) begins with the amino acid L-tyrosine, which serves as the fundamental building block. pnas.org Through a series of enzymatic steps, L-tyrosine is converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. cabidigitallibrary.org The condensation of these two molecules initiates the formation of the core benzylisoquinoline skeleton, leading to (S)-norcoclaurine. core.ac.uk

Subsequent enzymatic modifications, including methylation and hydroxylation, convert (S)-norcoclaurine into the pivotal intermediate (S)-reticuline. nih.gov (S)-reticuline stands at a critical metabolic branch point, from which the biosynthesis of numerous BIAs, including this compound, diverges. frontiersin.orgresearchgate.net The conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine (B55584) bridge enzyme (BBE), is a crucial step that forms the characteristic tetracyclic protoberberine core. frontiersin.orgcabidigitallibrary.org (S)-Scoulerine is then considered the common precursor for a wide array of protoberberine alkaloids. oup.com

From (S)-scoulerine, the pathway to this compound involves further specific enzymatic modifications. One key intermediate is (S)-tetrahydrojatrorrhizine, which is synonymous with this compound. oup.com The formation of this compound can also be seen as part of a larger metabolic network where intermediates can be channeled into different routes, highlighting the metabolic plasticity within the plant. hep.com.cnresearchgate.net

Enzymatic Steps in Tetrahydroprotoberberine Biosynthesis

The synthesis of the tetrahydroprotoberberine scaffold, and ultimately this compound, is orchestrated by a series of specific enzymes that catalyze key transformations.

Methyltransferases are crucial enzymes that add methyl groups to specific positions on the alkaloid backbone, a process that significantly influences the pharmacological properties of the final compound. researchgate.net Several O-methyltransferases (OMTs) have been identified and characterized for their role in THPB biosynthesis. nih.govdntb.gov.ua

For instance, a study utilizing engineered E. coli demonstrated the selective methylation of THPB compounds. nih.govdntb.gov.ua In this system, the co-culture of recombinant strains expressing 4'-O-methyltransferase (Cj4'OMT) and (S)-scoulerine 9-O-methyltransferase (SiSOMT) with a suitable substrate resulted in the production of this compound. researchgate.netnih.govdntb.gov.ua This highlights the specific roles of these methyltransferases in generating the substitution pattern characteristic of this compound. Other methyltransferases like norcoclaurine 6-O-methyltransferase (Cj6OMT) and another (S)-scoulerine 9-O-methyltransferase (PsSOMT) are also involved in the broader THPB biosynthetic network, contributing to the diversity of these alkaloids. nih.govdntb.gov.uaresearchgate.net

EnzymeAbbreviationFunction in THPB BiosynthesisReference
4'-O-methyltransferaseCj4'OMTCatalyzes the methylation at the 4'-position of various THPB precursors. nih.govdntb.gov.ua
Norcoclaurine 6-O-methyltransferaseCj6OMTInvolved in the methylation of norcoclaurine, an early precursor. nih.govdntb.gov.ua
(S)-scoulerine 9-O-methyltransferasePsSOMTCatalyzes the methylation at the 9-position of (S)-scoulerine. nih.govdntb.gov.ua
(S)-scoulerine 9-O-methyltransferaseSiSOMTCatalyzes the methylation at the 9-position of (S)-scoulerine and other THPBs. researchgate.netnih.govdntb.gov.ua

Flavin-dependent oxidases play a vital role in the final steps of protoberberine alkaloid biosynthesis, catalyzing the oxidation of the tetrahydroprotoberberine ring system to form the corresponding quaternary protoberberine alkaloids. oup.comresearchgate.net One such enzyme is tetrahydroberberine (B1206132) oxidase (THBO). oup.com

In Coptis chinensis, a flavin-dependent oxidase, CcTHBO, is responsible for the oxidation of ring C in the protoberberine backbone. oup.comhep.com.cnresearchgate.net For example, CcTHBO can oxidize (S)-stylopine to produce coptisine (B600270) and (S)-tetrahydroepiberberine to yield epiberberine. oup.com While the direct oxidation of this compound by CcTHBO is not explicitly detailed, the oxidation of its precursor, (S)-tetrahydrojatrorrhizine (this compound), leads to the formation of jatrorrhizine. oup.com These oxidases are crucial for the generation of the aromatic protoberberinium salt structure. oup.com

EnzymeAbbreviationFunction in Protoberberine BiosynthesisReference
Tetrahydroberberine OxidaseCcTHBOCatalyzes the oxidation of the tetrahydroprotoberberine ring C. oup.comhep.com.cnresearchgate.net

Methyltransferases (e.g., Cj4'OMT, Cj6OMT, PsSOMT, SiSOMT)

Interconnected Metabolic Networks in Alkaloid Production

The biosynthesis of this compound does not occur in a linear, isolated pathway. Instead, it is part of a complex and interconnected metabolic network. hep.com.cnresearchgate.net Research in Coptis chinensis has revealed a network from which a diverse array of protoberberine alkaloids originate. oup.comhep.com.cnresearchgate.net This network allows for metabolic flux to be diverted towards the synthesis of various components through the action of promiscuous enzymes. hep.com.cnresearchgate.net

Biotransformation and Derivatization by Microorganisms (e.g., engineered E. coli)

The complexity of chemical synthesis and the low abundance of this compound in plants have driven research into alternative production methods, such as microbial biotransformation. nih.govdntb.gov.ua Engineered Escherichia coli has emerged as a promising host for the production of plant-specific alkaloids, including THPBs. researchgate.netresearchgate.net

By heterologously expressing specific plant enzymes in E. coli, it is possible to create whole-cell biocatalysts for the targeted synthesis of valuable alkaloids. researchgate.netnih.govdntb.gov.ua A notable achievement in this area is the production of this compound through the co-culture of two recombinant E. coli strains, one expressing Cj4'OMT and the other SiSOMT, with an appropriate precursor. researchgate.netnih.govdntb.gov.ua This enzymatic strategy allows for the selective methylation of THPB scaffolds, leading to the formation of specific compounds like this compound. nih.govdntb.gov.ua This approach not only offers a more sustainable and potentially scalable production platform but also provides a powerful tool for elucidating biosynthetic pathways and creating novel alkaloid derivatives. researchgate.netnih.govdntb.gov.uamdpi.com The successful biosynthesis of THPBs in engineered E. coli demonstrates the potential of metabolic engineering to produce complex natural products. researchgate.net

Synthetic Approaches and Derivatives for Research

Classical Organic Synthesis Routes

Traditional organic synthesis provides robust and scalable methods for producing corypalmine (B158012) and its analogues. These routes typically involve the sequential construction of the tetracyclic ring system through well-established reactions.

The Bischler-Napieralski reaction is a cornerstone in the synthesis of isoquinoline (B145761) alkaloids. nrochemistry.comorganic-chemistry.org This reaction facilitates the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) intermediate. nrochemistry.comorganic-chemistry.org For the synthesis of protoberberines like this compound, a suitably substituted phenethylamine (B48288) is first acylated with a phenylacetic acid derivative to form the necessary β-arylethylamide precursor.

Following the intramolecular cyclization, the resulting dihydroisoquinoline is not yet the final this compound structure. An additional carbon atom must be introduced to form the complete tetracyclic system. This is often achieved through a Mannich-type reaction with formaldehyde. The final step involves the reduction of the resulting berberine-type quaternary salt to yield the tetrahydroprotoberberine skeleton. A new synthetic route has been developed for 9,10-oxygenated tetrahydroprotoberberines, such as the this compound isomer (±)-isothis compound, which utilizes a Bischler-Napieralski cyclization on a versatile amide intermediate to create an 8-oxotetrahydroprotoberberine, which is subsequently reduced to the final product. researchgate.net

The Pictet-Spengler reaction is another fundamental method for synthesizing tetrahydroisoquinolines. beilstein-journals.orgdepaul.edu The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. beilstein-journals.orgnih.gov The first step is the formation of a Schiff base or an iminium ion, which then undergoes an electrophilic attack on the electron-rich aromatic ring to close the new heterocyclic ring. nih.gov

In the context of this compound synthesis, a dopamine (B1211576) derivative (a phenethylamine) would be reacted with a substituted phenylacetaldehyde. The choice of reactants is critical to ensure the correct placement of the hydroxyl and methoxy (B1213986) groups on the A and D rings of the final protoberberine structure. While the reaction is typically catalyzed by Brønsted acids like HCl or TFA, Lewis acids and enzymes have also been employed to improve efficiency and control. beilstein-journals.org This approach provides a direct route to the core tetrahydroisoquinoline portion of this compound.

Bischler-Napieralski Cyclization and Reduction

Enantioselective Synthesis Strategies

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images or enantiomers. As the biological activity of alkaloids often resides in only one enantiomer, the development of enantioselective syntheses is crucial. caymanchem.com These strategies aim to produce a single enantiomer, bypassing the need for resolving a racemic mixture.

Modern asymmetric catalysis offers powerful tools for this purpose. For example, a versatile amide intermediate used in a racemic synthesis of (±)-isothis compound was identified as a suitable precursor for an enantioselective route using Noyori's asymmetric hydrogenation. researchgate.net This type of reaction uses a chiral catalyst to stereoselectively reduce a double bond, establishing the desired stereochemistry at the chiral center. Other advanced methods, such as iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed α-arylation, have been successfully applied to the enantioselective synthesis of other complex alkaloids and demonstrate the potential for application to this compound. nih.govrsc.org The asymmetric total synthesis of various tetrahydroprotoberberine derivatives has been accomplished, allowing for the evaluation of their specific binding affinities at biological targets like dopamine receptors. caymanchem.com

Enzymatic Synthesis and Biocatalysis

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis, particularly for complex molecules like tetrahydroprotoberberines (THPBs). dntb.gov.uanih.gov This approach utilizes enzymes to perform specific chemical transformations with high regio- and stereoselectivity under mild, aqueous conditions. dntb.gov.uaresearchgate.net This avoids the use of harsh reagents and the need for complex protecting group strategies that are often required in chemical synthesis. mdpi.com

A significant breakthrough in this compound synthesis involves the use of genetically engineered Escherichia coli as whole-cell biocatalysts. dntb.gov.uanih.gov In a notable study, researchers developed a selective methylation strategy using a combination of methyltransferase enzymes. Specifically, this compound was produced by co-culturing two recombinant E. coli strains, one expressing 4'-O-methyltransferase (Cj4'OMT) and the other expressing (S)-scoulerine 9-O-methyltransferase (SiSOMT), with the substrate 2,3,9,10-tetrahydroxyberbine. dntb.gov.uanih.gov This enzymatic approach allows for the precise and selective addition of methyl groups to the correct positions on the precursor molecule to yield this compound. dntb.gov.uanih.gov This method can also be tuned to produce other valuable THPBs by using different combinations of enzymes. nih.gov

Enzyme(s) / StrainSubstrateProduct(s)
Cj4'OMT2,3,9,10-tetrahydroxyberbine10-methoxy-2,3,9-tetrahydroxyberbine
PsSOMT2,3,9,10-tetrahydroxyberbine9-methoxy-2,3,10-tetrahydroxyberbine
SiSOMT2,3,9,10-tetrahydroxyberbine9-methoxy-2,3,10-tetrahydroxyberbine & Discretamine
Cj4'OMT + SiSOMT2,3,9,10-tetrahydroxyberbineThis compound & 9,10-methoxy-2,3-tetrahydroxyberbine
Cj4'OMT + Cj6OMT2,3,9,10-tetrahydroxyberbineScoulerine & Isoscoulerine

This table summarizes the results of an enzymatic synthesis strategy using engineered E. coli to produce various tetrahydroprotoberberine alkaloids. Data sourced from a 2023 study on the selective methylation of THPBs. dntb.gov.uanih.gov

Chemical Modifications and Structural Analogues for Research Purposes

To investigate the structure-activity relationships (SAR) of this compound and to optimize its biological properties, researchers synthesize various chemical modifications and structural analogues. These studies involve altering specific functional groups on the this compound scaffold to determine their importance for its activity.

Methylation is a common modification in alkaloid chemistry that can significantly impact a molecule's pharmacological profile. researchgate.net The enzymatic synthesis platforms developed for this compound are particularly well-suited for creating a library of methylated derivatives for research. dntb.gov.uanih.gov By employing different methyltransferase enzymes, such as Cj4'OMT, Cj6OMT, and SiSOMT, either individually or in combination, researchers can selectively add methyl groups at different hydroxyl positions on the tetrahydroprotoberberine core. dntb.gov.uamdpi.com This biocatalytic method has been used to generate compounds like 9,10-dimethoxy-2,3-dihydroxyberbine and other isomers, which serve as valuable tools for probing how the pattern of methylation affects biological activity. nih.gov These derivatives allow for a systematic exploration of the SAR of the tetrahydroprotoberberine class of alkaloids. mdpi.com

Stereoisomeric Variants for Comparative Studies

This compound, a tetrahydroprotoberberine alkaloid, possesses chiral centers, leading to the existence of stereoisomers. These different spatial arrangements of atoms can lead to distinct biological activities. Research has involved the isolation and study of various stereoisomers from natural sources, as well as their synthesis for comparative analysis.

Naturally occurring this compound is often found as a specific isomer. For instance, (-)-corypalmine has been isolated from plants of the Corydalis genus, such as Corydalis chaerophylla. exlibrisgroup.comunipd.it The racemic mixture, (±)-corydalmine, has also been identified in Corydalis tashiroi. thieme-connect.com

Comparative studies often necessitate specific stereoisomers to understand structure-activity relationships. For example, the 14R-(+)-corypalmine stereoisomer has been specifically investigated for its lipid-lowering activities. wipo.int The study of different isomers, such as l-corydalmine, has also been important in fields like mycology, where its effect on fungal spore germination has been assessed. tandfonline.com The existence of various isomers like (+)-corypalmine and (-)-isothis compound (B1197921) further highlights the stereochemical diversity within this compound class. exlibrisgroup.comfinetechnology-ind.com

Table 1: Stereoisomeric Variants of this compound

Stereoisomer Context/Source References
(±)-Corypalmine Isolated from Corydalis tashiroi thieme-connect.com
dl-Corypalmine Racemic mixture; synthesis reported in 1959 drugfuture.com
(-)-Corypalmine Isolated from Corydalis chaerophylla exlibrisgroup.comunipd.it
14R-(+)-Corypalmine Studied for lipid-lowering activity wipo.int
(-)-Isothis compound Known isomer exlibrisgroup.com
(+)-Corypalmine Known isomer finetechnology-ind.com

N-Oxide Derivatives (e.g., (-)-cis corydalmine-N-oxide, trans corydalmine-N-oxide)nih.gov

The nitrogen atom in the this compound structure can be oxidized to form N-oxide derivatives, which can alter the molecule's properties and biological activity. The synthesis of N-oxides from tertiary amines is a known chemical transformation. nih.gov In the context of this compound, several N-oxide derivatives have been isolated and characterized, primarily from the herb Corydalis tashiroi. thieme-connect.comnih.govresearchgate.netthieme-connect.com

Three new tetrahydroprotoberberine N-oxide alkaloids were identified from this plant: (±)-cis-corydalmine N-oxide, (±)-trans-corydalmine N-oxide, and (±)-trans-isothis compound N-oxide. thieme-connect.com The structures of these novel compounds were determined through detailed spectroscopic analysis, including FAB-MS, HRFAB-MS, ¹H-NMR, ¹³C-NMR, and NOESY experiments. thieme-connect.com

The stereochemistry at the B/C ring junction determines whether the N-oxide is a cis or trans isomer. thieme-connect.com For (±)-trans-corydalmine N-oxide, the trans-stereochemistry was established by comparing its NMR data with that of known related compounds like corynoxidine. thieme-connect.com Specifically, the chemical shifts of C-6, C-13, and C-14 in the ¹³C-NMR spectrum were key indicators. thieme-connect.com Similarly, the stereochemistry of (±)-cis-corydalmine N-oxide was elucidated by comparison with compounds like epicorynoxidine. thieme-connect.com These N-oxide derivatives, along with the parent alkaloid corydalmine, have been investigated for activities such as antiplatelet aggregation. tandfonline.comresearchgate.netnih.gov

Table 2: Characterized N-Oxide Derivatives of this compound

Derivative Source Key Identification Method References
(±)-cis-Corydalmine N-oxide Corydalis tashiroi Spectroscopic analysis (NMR, MS) thieme-connect.comnih.govresearchgate.net
(±)-trans-Corydalmine N-oxide Corydalis tashiroi Spectroscopic analysis (NMR, MS) thieme-connect.comnih.govresearchgate.net
(-)-cis-Isothis compound N-oxide Corydalis tashiroi Spectral analyses nih.gov
(-)-trans-Isothis compound N-oxide Corydalis tashiroi Spectroscopic analysis nih.govresearchgate.netresearchgate.net

Compound Index

Table 3: List of Compounds Mentioned

Compound Name
(+)-Bicuculline
(±)-α-Hydrastine
(±)-β-Hydrastine
(±)-cis-Corydalmine N-oxide
(±)-Corydalmine
(±)-Corynoxidine
(±)-Epicorynoxidine
(±)-Scoulerine
(±)-Tetrahydropalmatine
(±)-trans-Corydalmine N-oxide
(±)-trans-Isothis compound N-oxide
(-)-cis-Corydalmine-N-oxide
(-)-cis-Isothis compound N-oxide
(-)-Corydalmine
(-)-Corypalmine
(-)-Isothis compound
(-)-trans-Corydalmine-N-oxide
(-)-trans-Isothis compound N-oxide
1-Methoxyberberine chloride
Berberastine
Berberine (B55584)
Berberine chloride
Berberinium hydroxide
Chaerophylline
Corydalmine
Corynoxidine
This compound
Dihydrosanguinarine
dl-Corypalmine
Epicorynoxidine
Isothis compound
l-Corydalmine
Longicine
N-methylhydrasteine hydroxylactam
Norjuziphine
Norsanguinarine
Oxysanguinarine
Palmatine
Protopine (B1679745)
Scoulerine
Tetrahydrojatrorrhizine

Preclinical Pharmacological Activities and Molecular Mechanisms

Investigations of Antimicrobial Activities

Corypalmine (B158012) has demonstrated notable activity against a range of microbial pathogens in preclinical research. These investigations have explored its effects on both fungi and bacteria, identifying specific inhibitory actions.

The antifungal properties of this compound have been evaluated, particularly its ability to inhibit the germination of spores from various plant pathogenic and saprophytic fungi. In one study, (-)-corypalmine was tested against a panel of fungi including species of Alternaria, Curvularia, Colletotrichum, Helminthosporium, Penicillium, Ustilago, and Heterosporium. nih.gov The results indicated that spore germination of all tested fungi was inhibited by the compound. nih.gov

Notably, Heterosporium sp. and Ustilago cynodontis were found to be the most sensitive, with complete inhibition of spore germination observed at a concentration of 200 ppm. nih.gov Other fungi, such as Curvularia pallescens, C. maculans, and Curvularia sp., were less sensitive, requiring a concentration of 400 ppm for complete inhibition. nih.gov Another study investigating l-corydalmine, a related alkaloid, also demonstrated significant inhibition of spore germination in a variety of fungi at concentrations ranging from 100 to 1500 ppm. koreascience.krnih.govtandfonline.com For instance, Curvularia lunata showed high sensitivity, with significant inhibition at just 250 ppm. koreascience.krnih.govtandfonline.com

Table 1: Antifungal Activity of this compound and Related Alkaloids

Fungus Species Compound Concentration for Complete Inhibition Source
Heterosporium sp. (-)-Corypalmine 200 ppm nih.gov
Ustilago cynodontis (-)-Corypalmine 200 ppm nih.gov
Curvularia pallescens (-)-Corypalmine 400 ppm nih.gov
Curvularia maculans (-)-Corypalmine 400 ppm nih.gov
Curvularia sp. (-)-Corypalmine 400 ppm nih.gov
Helminthosporium penniseti l-Corydalmine 1500 ppm nih.govtandfonline.com
Curvularia lunata l-Corydalmine >250 ppm (significant inhibition) koreascience.krnih.govtandfonline.com
Alternaria brassicae l-Corydalmine >500 ppm (significant inhibition) nih.govtandfonline.com

This compound has also been investigated for its antibacterial properties. Research suggests that one of its mechanisms of action may involve the inhibition of protein synthesis in bacteria. While specific studies detailing this compound's direct inhibition of protein synthesis in Staphylococcus aureus are limited, related compounds and extracts containing this compound have shown antibacterial effects. For example, dehydrocorydaline, another alkaloid from Corydalis species, demonstrated antibacterial activity against Listeria monocytogenes, with a proposed mechanism involving the destruction of the peptidoglycan layer and subsequent cell death. nih.gov Other alkaloids from Corydalis species, including this compound, have shown moderate antibacterial activity. nih.gov The general mechanism of action for some antibacterial agents involves interference with crucial cellular processes like cell wall synthesis, cell membrane integrity, DNA replication, or protein synthesis. mdpi.com For instance, the antibiotic mupirocin (B1676865) inhibits the isoleucyl-tRNA synthetase in S. aureus, leading to an inhibition of protein synthesis. nih.gov Further research is needed to fully elucidate the specific antibacterial mechanisms of this compound against bacteria like Staphylococcus aureus.

Antifungal Research Modalities (e.g., spore germination inhibition against plant pathogenic and saprophytic fungi)

Neurobiological Research in Animal Models and In Vitro Systems

This compound has demonstrated a range of neurobiological effects in preclinical models, including neuroprotective, neurotransmitter-modulating, and antipsychotic-like activities. These findings suggest its potential for addressing various neurological and psychiatric conditions.

Studies have indicated that this compound and related alkaloids possess neuroprotective properties. For instance, alkaloid extracts from Glaucium corniculatum, which contain compounds like this compound, have been shown to protect against oxidative stress-induced neuronal damage. researchgate.net These extracts were found to suppress intracellular reactive oxygen species (ROS) production and reduce apoptosis in neuronal cells. researchgate.net The neuroprotective effects are thought to be mediated, in part, by suppressing the mitochondrial apoptotic pathway. researchgate.net In vitro models, such as PC12 cells, are commonly used to study neuroprotective effects against oxidative stress induced by agents like hydrogen peroxide (H₂O₂). mdpi.com While direct studies on this compound's neuroprotective effects in extensive animal models of neurodegeneration are still emerging, the in vitro data provides a strong rationale for further investigation.

This compound is known to interact with various neurotransmitter systems, particularly the monoamine systems which include dopamine (B1211576) and serotonin. mdpi.comfrontiersin.org It has been identified as a ligand for dopamine receptors, with a notable affinity for the dopamine D2 receptor. researchgate.net This interaction is a key characteristic of many antipsychotic drugs. mdpi.com The modulation of dopamine receptors can influence a variety of neurological functions. nih.gov Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are coupled to different G proteins and have opposing effects on the production of cyclic AMP (cAMP), a crucial second messenger. nih.govfrontiersin.org D1-like receptor activation typically stimulates adenylyl cyclase, leading to increased cAMP, while D2-like receptor activation inhibits it. nih.govfrontiersin.org The ability of compounds like this compound to interact with these receptors suggests a potential to modulate dopaminergic neurotransmission, which is implicated in various neurological and psychiatric disorders. mdpi.com

The interaction of this compound with dopamine receptors has led to investigations into its potential antipsychotic-like effects. Animal models of psychosis are used to evaluate the efficacy of potential antipsychotic drugs. scielo.brscielo.br These models often involve inducing behaviors that are analogous to psychotic symptoms in humans, such as hyperactivity and deficits in prepulse inhibition (a measure of sensorimotor gating that is often impaired in schizophrenia). scielo.brscielo.br The ability of a compound to reverse these induced behaviors is indicative of antipsychotic potential. scielo.br While direct and extensive studies on this compound's antipsychotic-like effects in a wide range of animal models are not yet abundant, its known interaction with dopamine D2 receptors provides a strong pharmacological basis for such activity. researchgate.net For comparison, established antipsychotic drugs like haloperidol (B65202) and olanzapine (B1677200) have been studied in non-human primate models to understand their long-term effects on the brain. nih.gov The development of new antipsychotic agents often targets receptors like the 5-HT2C receptor, in addition to dopamine receptors, to achieve broader efficacy with fewer side effects. bbrfoundation.org

Table 2: Investigated Neurobiological Activities of this compound and Related Compounds

Activity Model System Key Findings Source
Neuroprotection In vitro (neuronal cells) Suppression of oxidative stress and apoptosis. researchgate.net
Neurotransmitter Modulation In vitro Ligand for dopamine D2 receptors. researchgate.net
Antipsychotic-like Effects Inferred from receptor binding Interaction with dopamine receptors suggests potential. researchgate.net

Influence on Glial Cell Activation in Neuroinflammation Models

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, with the activation of glial cells, namely microglia and astrocytes, playing a central role. Emerging research suggests that this compound and related alkaloids may exert neuroprotective effects by modulating the activation state of these glial cells.

In models of neuroinflammation, microglia can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Studies on Corydalis Rhizoma, a plant in which this compound is a known constituent, have shown that its extracts can influence this balance. Specifically, in lipopolysaccharide (LPS)-induced BV2 microglial cells, a common in vitro model for neuroinflammation, the extract of Corydalis Rhizoma was found to potentially promote the polarization of microglia from the detrimental M1 state to the protective M2 state. This effect is thought to be mediated, at least in part, through the modulation of the IL-6/JAK2/STAT3 signaling pathway, a critical regulator of inflammatory responses.

Furthermore, studies on levo-corydalmine (l-CDL), an alkaloid structurally related to this compound, have provided more direct evidence of glial cell modulation. In a rat model of neuropathic pain, l-CDL was shown to suppress the activation of spinal microglia. This inhibitory effect on microglial activation was observed both in vivo and in vitro and was linked to the suppression of the ASK1-p38 MAPK/NF-κB signaling pathways. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of pro-inflammatory gene expression in microglia. The inhibition of NF-κB translocation by l-CDL suggests a mechanism by which this compound-related compounds can attenuate the neuroinflammatory response.

While much of the research has focused on microglia, the influence on astrocytes is less clear. Some studies on tetrahydropalmatine (B600727) (THP), for which this compound is a metabolite, have indicated an inhibition of microglial activation without a significant effect on astrocyte activation. This suggests a potentially selective action of these alkaloids on different glial cell populations.

Analgesic and Anti-inflammatory Research

This compound has been investigated for its potential analgesic and anti-inflammatory properties through various scientific approaches, from computational predictions to animal models of pain and inflammation.

In Silico Mechanistic Predictions (e.g., COX-2 inhibition)

In silico studies, which utilize computational methods to predict the interaction between molecules, have suggested a potential mechanism for the analgesic effects of this compound. One such study focused on the interaction of this compound with the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) which are mediators of pain and inflammation. The results of this in silico docking study predicted that this compound has the potential to act as a COX-2 inhibitor. The study reported a more negative docking score for this compound compared to another compound, panasenoside (B150438), indicating a stronger and more stable binding affinity to the COX-2 protein. This suggests that the analgesic effect of this compound may, in part, be due to its ability to inhibit this pro-inflammatory enzyme.

Table 1: Predicted Docking Scores of this compound and Panasenoside on COX-2 Receptor

Compound Docking Score
This compound -60.33
Panasenoside -42.02

Data from an in silico analysis predicting binding affinity to the COX-2 receptor.

Animal Model Studies of Analgesic Activity (e.g., acetic acid-induced writhing test, formalin paw test)

The analgesic potential of this compound has been evaluated in established animal models of pain. These models, such as the acetic acid-induced writhing test and the formalin paw test, are widely used to screen for and characterize the activity of analgesic compounds.

The acetic acid-induced writhing test is a model of visceral inflammatory pain. In this test, the intraperitoneal injection of acetic acid induces abdominal constrictions, or "writhes," and the reduction in the number of writhes is indicative of an analgesic effect. A study utilizing a topical gel plaster containing several compounds, including this compound, demonstrated a reduction in pain behavior in this model.

The formalin paw test is another key model that allows for the differentiation between neurogenic and inflammatory pain. The injection of formalin into the paw of a rodent elicits a biphasic pain response. The first phase, or neurogenic phase, is due to the direct stimulation of nociceptors. The second phase, or inflammatory phase, is driven by an inflammatory response in the paw. The same study that used the gel plaster containing this compound reported that it mitigated the pain response in the formalin paw test. While these findings are promising, it is important to note that the gel contained a mixture of compounds, and further studies with pure this compound are needed to definitively attribute the observed analgesic effects to it.

Anti-inflammatory Pathways (e.g., NF-κB signaling, IL-6/JAK2/STAT3 modulation in microglia)

The anti-inflammatory effects of this compound and related compounds appear to be mediated through the modulation of key intracellular signaling pathways that regulate the inflammatory response.

Research on levo-corydalmine (l-CDL) has highlighted the importance of the NF-κB signaling pathway . In a model of neuropathic pain, the analgesic effects of l-CDL were associated with the suppression of the ASK1-p38 MAPK/NF-κB signaling cascade in the spinal cord. NF-κB is a transcription factor that, when activated, moves into the nucleus and promotes the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. By inhibiting the activation of NF-κB, this compound-related compounds can effectively dampen the inflammatory response at a molecular level.

The IL-6/JAK2/STAT3 signaling pathway is another critical regulator of inflammation, particularly in glial cells. The study on Corydalis Rhizoma extract, containing this compound, suggested that its anti-inflammatory effects in microglia are mediated through the modulation of this pathway. The binding of the cytokine IL-6 to its receptor activates the Janus kinase 2 (JAK2), which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus to regulate the expression of genes involved in inflammation and cell survival. Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators.

Enzyme Inhibition Studies

Cholinesterase (AChE, BuChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a strategy used in the treatment of conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Data for this compound

Enzyme IC50 (µM)
Prolyl Oligopeptidase 128.0 ± 10.5
Acetylcholinesterase (AChE) Data not yet fully available
Butyrylcholinesterase (BuChE) Data not yet fully available

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Alpha-Amylase Inhibition

Other Investigated Biological Activities in Research Models

This compound has demonstrated antioxidant properties in research settings. The compound's ability to counteract oxidative stress is a noted biological activity. google.com Data from phytochemical databases report a direct antioxidant effect, with an IC50 value recorded between 49 and 100 µg/mL. wikipedia.org The mechanisms underlying the antioxidant activity of related phenolic compounds typically involve the regulation of antioxidant enzyme activity and the scavenging of free radicals. nanu-skincare.comsciopen.com L-corypalmine is also recognized as a metabolite of Tetrahydropalmatine (THP), a compound whose own mechanisms are thought to involve antioxidant pathways. preprints.org

ActivityCompoundMeasurementResult
AntioxidantThis compoundIC5049-100 µg/mL wikipedia.org

A frequently reported characteristic of (R)-(+)-Corypalmine is its strong papaverine-like activity. mdpi.combiosynth.comnih.gov Papaverine (B1678415) is an alkaloid known for its direct-acting smooth muscle relaxant and vasodilator effects. nih.govdrugbank.com The primary mechanism of papaverine involves the inhibition of phosphodiesterase (PDE) enzymes, particularly in smooth muscle cells. nih.govpatsnap.com This inhibition leads to an increase in the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govpatsnap.commdpi.com Elevated levels of cAMP and cGMP activate a cascade that results in the relaxation of smooth muscles, leading to vasodilation. nih.govpatsnap.com The description of this compound having a "papaverine-like" effect suggests it may share this mechanism of action, exerting its effects by modulating smooth muscle tone through the PDE pathway.

A proposed, though not yet fully elucidated, mechanism of action for this compound involves the inhibition of oxidative phosphorylation via mitochondrial complex I. biosynth.com Mitochondrial complex I is the first and largest enzyme in the mitochondrial electron transport chain, and its inhibition disrupts cellular energy (ATP) synthesis. nih.gov This inhibition can also lead to the formation of reactive oxygen species (ROS), contributing to oxidative stress. nih.gov While this mechanism for this compound is suggested in chemical and pharmacological databases, definitive studies confirming this specific molecular action are pending. biosynth.com

Molecular Mechanisms and Signaling Pathway Investigations

Receptor Binding Studies and Ligand Interactions

In silico molecular docking studies have been employed to predict the binding affinity of corypalmine (B158012) with various protein targets. One such study focused on the cyclooxygenase-2 (COX-2) receptor, an enzyme involved in pain and inflammation. The results indicated that this compound can bind to the COX-2 protein, with a docking score of -60.33, suggesting a strong and stable interaction. unpatti.ac.id This binding involves the formation of hydrogen bonds with amino acids Thr207, Phe210, Ser531, and Gly527, as well as hydrophobic bonds with His208, Phe211, Phe206, Val350, Ala258, and Phe382. unpatti.ac.id Notably, some of these interactions, specifically hydrogen bonds with Ser531 and Thr207 and hydrophobic bonds with Phe382, are also observed with the natural ligand ibuprofen, suggesting a similar inhibitory potential. unpatti.ac.id

Further computational analyses have explored the binding of this compound to other receptors. For instance, its interaction with the human kappa opioid receptor (KOR) has been investigated through molecular docking. nih.gov These types of studies are crucial for understanding the potential pharmacological effects of this compound by identifying its molecular targets and characterizing the nature of the ligand-receptor interactions. nih.govmdpi.com

Cellular Pathway Modulation (e.g., NF-κB, IL-6/JAK2/STAT3)

This compound and related compounds have been shown to modulate key cellular signaling pathways involved in inflammation and immune responses.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Studies on tetrahydropalmatine (B600727) (THP), a structurally similar alkaloid, have demonstrated its ability to inhibit the NF-κB pathway. nih.govfrontiersin.org This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-1β. nih.gov The anti-inflammatory effects of THP are linked to the suppression of the ERK/NF-κB and other related signaling cascades. nih.govfrontiersin.org For instance, the alkaloid glaucine (B1671577) has been found to inhibit MMP-9 expression by suppressing the activation of NF-κB. sci-hub.se Similarly, dicentrine (B1670447) has been shown to modulate NF-κB in lung adenocarcinoma cells. sci-hub.se

IL-6/JAK2/STAT3 Pathway: The Interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling cascade involved in inflammation and cell proliferation. nih.govresearchgate.net Research on Corydalis Rhizoma, which contains this compound, suggests that it may exert anti-inflammatory effects by modulating the IL-6/JAK2/STAT3 signaling pathway. researchgate.net This pathway's activation is initiated by IL-6 binding to its receptor, leading to the activation of JAK2, which in turn phosphorylates and activates STAT3. nih.govfrontiersin.org Activated STAT3 then translocates to the nucleus to regulate gene transcription. frontiersin.org The modulation of this pathway by constituents of Corydalis Rhizoma is thought to contribute to its therapeutic effects in conditions like Alzheimer's disease by reducing neuroinflammation. researchgate.netnih.gov

Enzyme Kinetics and Inhibition Mechanisms

The interaction of this compound with various enzymes has been a focus of research to understand its potential as an enzyme inhibitor. Enzyme inhibition is a process where the binding of a molecule to an enzyme decreases its activity. rose-hulman.edu This can occur through different mechanisms, including competitive, non-competitive, and allosteric inhibition. bioninja.com.auresearchgate.netnumberanalytics.com

In vitro studies have evaluated the inhibitory potential of this compound against several enzymes. For example, its effect on dipeptidyl peptidase 4 (DPP4) was assessed, showing a low percentage of inhibition. rsc.org Another study investigated its inhibitory activity against butyrylcholinesterase (BuChE), where it demonstrated an IC50 value of 128.0 ± 10.5 µM. mdpi.com

Kinetic studies on related alkaloids and enzymes provide insights into the potential mechanisms of this compound. For instance, studies on the inhibition of CYP1A1 by sanguinarine (B192314) and chelerythrine (B190780) revealed IC50 values of 2.1 and 1.9 µM, respectively, indicating a potential for enzymatic inhibition within this class of compounds. researchgate.net The study of enzyme kinetics helps to determine parameters like the inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme. libretexts.org

Interaction with Protein Synthesis Machinery (in microorganisms)

Protein synthesis is a fundamental cellular process and a major target for antimicrobial drugs. uomustansiriyah.edu.iqlibretexts.org The process in bacteria involves the 30S and 50S ribosomal subunits, which differ from eukaryotic ribosomes, allowing for selective targeting. uomustansiriyah.edu.iq Antibiotics can inhibit various stages of protein synthesis, including initiation, elongation, and termination. libretexts.orgyoutube.com

This compound has demonstrated antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains. chemfaces.com While the precise mechanism of its interaction with the microbial protein synthesis machinery is not fully elucidated, the general mechanisms of protein synthesis inhibitors involve binding to ribosomal subunits. uomustansiriyah.edu.iqresearchgate.net For example, some antibiotics block the A site on the ribosome, preventing the binding of aminoacyl-tRNAs, while others interfere with peptide bond formation or the translocation of the ribosome along the mRNA. libretexts.orgyoutube.com

The disruption of protein synthesis in bacteria can lead to a cascade of effects on the cell envelope, including alterations in membrane penetrability and the release of cellular components. nih.gov The ability of this compound and other phytochemicals to interact with bacterial proteins is a key area of investigation for developing new antibacterial agents. mdpi.comfrontiersin.org Dehydrocorydaline, another alkaloid, has been shown to have multiple targets in Listeria monocytogenes, including the suppression of cell wall synthesis. nih.gov

Calcium Channel Blocking Properties

Calcium channel blockers (CCBs) are a class of drugs that inhibit the movement of calcium ions (Ca2+) through calcium channels. mayoclinic.orgwikipedia.org These channels, particularly the L-type voltage-gated calcium channels, are crucial for processes like muscle contraction and neurotransmission. nih.govwikipedia.org By blocking calcium influx, CCBs can induce vascular smooth muscle relaxation, and decrease heart rate and contractility. cvpharmacology.com

Research has indicated that l-corypalmine may act as a blocker of voltage-dependent L-type calcium channels. researchgate.net L-type calcium channels are responsible for the excitation-contraction coupling in various muscle types and are involved in regulating neurohormone and neurotransmitter release. wikipedia.orgnih.gov The blockade of these channels by compounds like this compound suggests a potential mechanism for influencing cardiovascular and neuronal functions. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is the specific three-dimensional arrangement of molecular features that is necessary for a molecule to interact with a specific biological target and exert its effect. slideshare.netresearchgate.net For corypalmine (B158012), SAR studies have pinpointed several critical components that make up its pharmacophore. slideshare.netresearchgate.net

The fundamental scaffold of this compound is a tetracyclic isoquinoline (B145761) alkaloid structure known as the tetrahydroprotoberberine (THPB) core. caymanchem.com This rigid framework is paramount for its biological activity. Key structural motifs and functional groups that contribute to its pharmacophoric profile include:

The Dibenzo[a,g]quinolizinium Core: This tetracyclic system provides the basic shape and rigidity for the molecule to fit into receptor binding sites.

Aromatic Ring Substituents: The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the A and D rings of the this compound structure are crucial. Their positions at C2, C3, C9, and C10 are vital for interactions with biological targets. nih.gov

The Tertiary Amine: The nitrogen atom within the quinolizidine (B1214090) ring system acts as a proton acceptor, which is important for forming ionic interactions with receptors.

The Chiral Center at C13a: The specific three-dimensional orientation of the hydrogen atom at this position significantly influences the molecule's biological activity.

These features collectively define the pharmacophore of this compound, guiding its interaction with various receptors, including dopamine (B1211576) receptors. caymanchem.com

Correlating Stereochemistry with Biological Activity

This compound possesses a chiral center, leading to the existence of different stereoisomers, primarily the (S) and (R)-enantiomers. The stereochemistry, or the spatial arrangement of atoms, is a critical factor that dictates the biological activity of these isomers.

Research has consistently shown that the stereochemical configuration dramatically affects the binding affinity of this compound analogues for their biological targets. For example, in studies involving tetrahydroprotoberberine derivatives, the (S)-enantiomer often exhibits a significantly higher affinity for dopamine receptors than the (R)-enantiomer. Asymmetric total synthesis of these derivatives has been a key strategy to evaluate the binding affinities of individual enantiomers at dopamine D1 and D2 receptors. This stereoselectivity arises because the binding pockets of biological receptors are themselves chiral, and thus one enantiomer will fit better than the other, much like a left hand fits better in a left-handed glove. Computational docking studies have supported these findings, showing that the orientation of enantiomers within the receptor's active site differs, leading to varied binding interactions and potencies. nih.gov

Rational Design of Novel this compound Analogues

The insights gained from SAR studies provide a roadmap for the rational design of novel this compound analogues with potentially enhanced properties, such as increased potency, better selectivity for specific receptors, or improved pharmacokinetic profiles. nih.gov The goal of rational design is to make targeted modifications to the lead compound's structure to optimize its desired effects while minimizing undesirable ones. researchgate.netnih.gov

Scientists have explored various strategies for modifying the this compound structure. These modifications often focus on the key pharmacophoric elements. For instance, altering the substitution patterns on the aromatic rings or introducing different functional groups can fine-tune the electronic and steric properties of the molecule, leading to improved interactions with target receptors. The synthesis of a series of analogues with systematic structural changes allows researchers to build a more detailed understanding of the SAR.

Below is a table showcasing examples of how different structural modifications on a core scaffold can influence biological activity, a common approach in the rational design of analogues.

Modification Strategy Example of Change Potential Outcome
Aromatic Ring SubstitutionReplacing a methoxy group with a hydroxyl groupAltered hydrogen bonding capability, potentially increasing or decreasing receptor affinity.
Alkyl Chain HomologationLengthening an alkyl chain by a -CH2- groupIncreased lipophilicity, which could affect cell membrane permeability and binding to hydrophobic pockets. researchgate.net
Introduction of HalogensAdding a fluorine or chlorine atomModified electronic properties and metabolic stability.
Stereochemical InversionSynthesizing the opposite enantiomer (e.g., R instead of S)Drastically altered biological activity due to different fits in the chiral receptor binding site. nih.gov

This table is a generalized representation of common strategies in rational drug design and does not depict specific this compound analogues.

Through such targeted synthetic efforts, libraries of new compounds can be created and screened for improved biological activity, leading to the identification of promising new drug candidates. nih.govmdpi.com

Computational Predictions in SAR Development

In modern drug discovery, computational chemistry plays a vital role in accelerating the development of new therapeutic agents by predicting the biological activity of novel compounds before they are synthesized. researchgate.netnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly valuable in the SAR-guided design of this compound analogues. researchgate.netnanobioletters.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are used to build statistical models that correlate the chemical structures of a set of compounds with their known biological activities. nanobioletters.comresearchgate.net These models can then predict the activity of new, untested analogues. By analyzing the 3D fields around the molecules (e.g., steric, electrostatic, hydrophobic), QSAR can generate contour maps that visualize which regions are favorable or unfavorable for activity. researchgate.net For example, a QSAR model might indicate that adding a bulky group in one area would decrease activity, while adding a hydrogen bond donor in another would increase it. researchgate.net

Molecular Docking: This computational method simulates the binding of a ligand (like a this compound analogue) into the three-dimensional structure of its target protein (such as a dopamine receptor). researchgate.net The simulation calculates the most likely binding pose and estimates the binding affinity. This allows researchers to:

Visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the analogue and the receptor.

Understand why one stereoisomer might be more active than another. nih.gov

Prioritize which novel analogues to synthesize based on their predicted binding scores, saving significant time and resources. researchgate.net

Together, these computational tools provide powerful predictive capabilities, enabling a more efficient and rational approach to the design and discovery of new this compound-based compounds with optimized therapeutic potential. nih.gov

Advanced Analytical and Spectroscopic Research Techniques in Corypalmine Studies

Chromatographic Methodologies

Chromatography is fundamental to the study of corypalmine (B158012), enabling its separation from other related alkaloids and its precise quantification.

A selective and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the determination of this compound in biological fluids such as mouse blood. nih.govresearchgate.net This technique offers high sensitivity, specificity, and reliability, making it suitable for detailed pharmacokinetic studies.

Detailed Research Findings: In one validated method, this compound and an internal standard (berberrubine) were separated using a UPLC BEH C18 column. nih.govresearchgate.net The mobile phase consisted of a gradient of acetonitrile (B52724) and 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid, allowing for a total run time of just 4.0 minutes. nih.govresearchgate.net Detection was achieved using electrospray ionization in the positive ion mode (ESI+), with multiple reaction monitoring (MRM) identifying specific mass transitions for this compound (m/z 342.2 → 178.0) and the internal standard. nih.govresearchgate.net

This UPLC-MS/MS method demonstrated excellent performance characteristics. It achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL in plasma, with a linear range of 1-1000 ng/mL. nih.govresearchgate.net The method's precision was confirmed with intra- and inter-day variations below 14%, and its accuracy was reported to be between 97.5% and 109.0%. nih.govresearchgate.net Furthermore, the mean recovery for this compound was over 69.6%, and the matrix effect was within an acceptable range of 96.8% to 107.6%. nih.govresearchgate.net The successful application of this robust method underscores the power of UPLC-MS/MS for quantifying trace amounts of this compound in complex biological samples. nih.gov

Table 1: UPLC-MS/MS Method Parameters for this compound Quantification

ParameterSpecification
Instrument Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Column UPLC BEH C18
Column Temperature 40°C
Mobile Phase Acetonitrile and 10 mmol/L ammonium acetate (containing 0.1% formic acid)
Flow Rate 0.4 mL/min
Total Run Time 4.0 min
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Mass Transition (this compound) m/z 342.2 → 178.0
Mass Transition (Internal Standard) m/z 322.1 → 307.0 (Berberrubine)
Linear Range 1–1000 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL

Data sourced from a validated method for determining this compound in mouse blood. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purity analysis of this compound from natural sources, such as plants from the Corydalis and Stephania genera. selleckchem.comnih.govnih.gov HPLC fingerprinting, combined with quantitative analysis, is used for the quality evaluation of herbal materials containing a complex mixture of alkaloids, including this compound. nih.gov

The process involves developing an optimized extraction and separation method. For instance, in the analysis of Corydalis yanhusuo, a common source of this compound, samples are often extracted with 70% aqueous ethanol (B145695) via ultrasonication. nih.gov The resulting extract is then analyzed on an HPLC system, where different compounds are separated based on their affinity for the stationary and mobile phases. The precision of such methods is typically high, with relative standard deviations for the retention times of common peaks often below 0.50%. nih.gov This precision allows for the reliable identification of this compound in a complex chromatogram by comparing its retention time to that of a purified standard. The purity of isolated this compound can also be confirmed by HPLC, with commercial standards reaching purities as high as 99.35%. selleckchem.com

Metabolomics, particularly using LC-MS-based platforms, has been employed to identify this compound as part of the broader chemical profile of botanical samples. researchgate.netmdpi.com In non-targeted metabolomics studies, researchers analyze the complete set of small molecules (the "metabolome") within a sample to identify compounds that differ between cultivars or under various conditions. mdpi.com

For example, in a study assessing different tea cultivars, (+)-Corypalmine was identified as a differential metabolite using non-targeted LC-MS analysis. researchgate.netmdpi.com Such approaches are powerful for chemical fingerprinting and authenticity assessment of botanical products. mdpi.com Metabolomics research can also provide insights into the metabolic pathways of related alkaloids. Studies on corydaline (B1669446), a structurally similar compound, have used UPLC-quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) to identify numerous metabolites, revealing that demethylation and hydroxylation are major transformation pathways. nih.gov This information is valuable for predicting the potential metabolites of this compound.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

Spectroscopic Techniques

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound and for profiling its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex organic molecules like this compound. The structure of this compound has been established and reviewed through comprehensive NMR spectral data analysis, including advanced 2D NMR experiments. researchgate.net

Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to map the connectivity of atoms within the molecule. researchgate.net COSY experiments reveal proton-proton couplings, helping to define individual spin systems, while HSQC and HMBC experiments correlate proton signals with their directly attached (one-bond) and more distant (multiple-bond) carbon atoms, respectively. This allows for the complete assignment of all ¹H and ¹³C chemical shifts and confirms the tetrahydroprotoberberine scaffold and the specific positions of the methoxy (B1213986) and hydroxyl groups that characterize this compound. The ¹³C NMR data for this compound, in particular, has been a subject of review in scientific literature. researchgate.net

Mass spectrometry, especially when coupled with liquid chromatography, is a primary technique for metabolite profiling and identification. High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF), provides highly accurate mass measurements, which aids in determining the elemental composition of this compound and its potential metabolites. nih.gov

In metabolite profiling studies, MS is used to detect the parent compound and related molecules in biological samples like plasma, urine, and feces. nih.gov For instance, the metabolic transformations of the related alkaloid corydaline were extensively studied using UPLC-Q/TOF-MS, which identified 43 different metabolites. nih.gov The major metabolic reactions identified were demethylation, hydroxylation, sulfation, and glucuronidation. nih.gov These findings suggest that similar metabolic pathways likely apply to this compound. Tandem mass spectrometry (MS/MS) is crucial in this process; by fragmenting the parent ion (e.g., m/z 342.2 for this compound), a characteristic fragmentation pattern is produced (e.g., yielding a major fragment at m/z 178.0), which serves as a structural fingerprint for confirmation. nih.govresearchgate.net

Advanced NMR Spectroscopy for Complex Structural Analysis

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in the study of natural products like this compound. These in silico techniques allow researchers to predict and analyze the interactions between a small molecule and its potential biological targets at an atomic level, providing insights that can guide further experimental research.

Molecular Docking for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or target protein). mdpi.com This technique is instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex. mdpi.com

Research has employed molecular docking to investigate the therapeutic potential of this compound. In one study, this compound was docked against the Cyclooxygenase-2 (COX-2) enzyme (PDB code: 4PH9), a key target in inflammation and pain pathways. unpatti.ac.id The study, which used PLANTS software for the docking process, calculated a docking score of -60.33 for this compound. unpatti.ac.id This strong negative score suggests a stable and favorable binding interaction with the COX-2 protein, indicating its potential as a COX-2 inhibitor. unpatti.ac.id The analysis also identified the specific amino acid residues within the COX-2 active site that interact with the this compound molecule. unpatti.ac.id

Other in silico studies have screened this compound against different protein targets. It has been investigated alongside compounds like anonaine (B1665113) and asimilobine (B125701) for its binding potential to the protein 4KM2. researchgate.netums.ac.id Furthermore, it was selected as part of a panel of natural compounds for molecular docking studies against Chitin Synthase from Magnaporthe oryzae, a potential antifungal target. zenodo.org These screening approaches help to build a profile of this compound's potential polypharmacology, where a single compound may interact with multiple targets. mdpi.com

Table 1: Molecular Docking Studies of this compound
Protein TargetPDB CodeDocking SoftwareDocking Score (kcal/mol)Potential ImplicationReference
Cyclooxygenase-2 (COX-2)4PH9PLANTS-60.33Anti-inflammatory/Analgesic unpatti.ac.id
Protein 4KM24KM2Not SpecifiedNot SpecifiedNot Specified researchgate.netums.ac.id
Chitin Synthase (Magnaporthe oryzae)Not Specified (Modelled)Not SpecifiedNot SpecifiedAntifungal zenodo.org

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.comfrontiersin.org MD simulations calculate the motion of every atom in the system, providing critical insights into the stability of the binding, the flexibility of the protein, and the specific interactions that persist throughout the simulation. mdpi.comchemrxiv.org

The process begins with the ligand-protein complex, often derived from a docking study, placed in a simulated physiological environment (typically a box of water molecules and ions). frontiersin.org The simulation then tracks the movements and interactions of all atoms over a set period, from nanoseconds to microseconds. mdpi.com This allows researchers to:

Assess Binding Stability: MD simulations can confirm whether the interactions predicted by docking are stable over time. Researchers can analyze parameters like the root-mean-square deviation (RMSD) of the ligand to see if it remains in the binding pocket. mdpi.com

Identify Key Interactions: By analyzing the simulation trajectory, one can determine the frequency and duration of specific hydrogen bonds, hydrophobic contacts, or other interactions between the ligand and protein residues. mdpi.comchemrxiv.org

Understand Conformational Changes: Proteins are not rigid structures. MD simulations can reveal how the protein's shape might change to accommodate the ligand, a concept known as "induced fit". frontiersin.orgmdpi.com

Although specific MD simulation studies focused exclusively on this compound are not detailed in the available literature, this technique represents a crucial next step after docking to validate and refine the understanding of its interaction with targets like COX-2. Such a study would provide a more accurate picture of the binding energetics and the dynamic behavior of the this compound-protein complex. mdpi.com

In Silico Screening for Bioactivity Prediction

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method accelerates the early stages of drug discovery by prioritizing a smaller number of promising candidates for experimental testing. nih.gov

The process typically involves:

Library Preparation: A database of compounds, which can include natural products, approved drugs, or synthetically designed molecules, is prepared for screening. nih.govchemrxiv.org

Target-Based Screening: Using molecular docking, each compound in the library is computationally tested for its ability to bind to the three-dimensional structure of a specific protein target. nih.gov

Ranking and Selection: Compounds are ranked based on their docking scores or other metrics that predict binding affinity. unpatti.ac.id The top-ranked compounds are then selected for further investigation. nih.gov

This compound has been included in such screening efforts. Its evaluation against the COX-2 enzyme alongside panasenoside (B150438) is an example of a focused screening effort which predicted that this compound would have a stronger binding affinity. unpatti.ac.id In broader screenings, natural product libraries containing this compound have been assessed against various targets, such as fungal Chitin Synthase, to predict potential bioactivities. zenodo.org This approach is highly efficient for exploring the therapeutic potential of natural compounds against a wide array of diseases. nih.gov

Biosensor-Based Binding Studies (e.g., Surface Plasmon Resonance (SPR))

Following computational predictions, experimental validation is essential to confirm and quantify the interaction between a ligand and its target. Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used for the real-time analysis of molecular interactions. coriolis-pharma.comnih.gov It provides precise data on binding affinity and kinetics, serving as a gold standard for validating the predictions made by molecular docking and other in silico methods. nih.gov

In a typical SPR experiment:

The target protein (the ligand) is immobilized on the surface of a sensor chip. coriolis-pharma.com

A solution containing the compound of interest (the analyte, e.g., this compound) is flowed over the chip surface. nih.gov

As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, which in turn changes the refractive index. nih.gov This change is detected by the SPR instrument and recorded in a sensorgram. coriolis-pharma.comnih.gov

The "association phase" on the sensorgram shows the binding as the analyte is flowed over the surface. coriolis-pharma.com When the flow is switched back to a buffer solution, the "dissociation phase" is recorded as the analyte unbinds from the ligand. coriolis-pharma.com

From these data, key kinetic and affinity parameters can be calculated:

Association rate constant (kₐ or kₒₙ): The rate at which the analyte binds to the ligand. nih.gov

Dissociation rate constant (kₔ or kₒff): The rate at which the complex decays. nih.gov

Equilibrium dissociation constant (K₋): A measure of binding affinity, calculated as the ratio of kₔ to kₐ. A lower K₋ value indicates a stronger binding affinity. nih.gov

While specific SPR binding data for this compound is not presently available, this methodology would be the logical experimental step to quantitatively confirm the computationally-predicted interaction with a target like COX-2. The results would provide definitive evidence of direct binding and measure the precise affinity and kinetics of the interaction.

Table 2: Representative Data from a Hypothetical SPR Experiment for this compound
AnalyteLigand (Target)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity (K₋) (M)
This compoundProtein Xe.g., 1.5 x 10⁵e.g., 3.0 x 10⁻⁴e.g., 2.0 x 10⁻⁹ (2.0 nM)

Research Perspectives and Future Directions

Elucidation of Additional Biological Activities in Diverse Research Models

While corypalmine (B158012) has been primarily recognized for its effects on the central nervous system and its antimicrobial properties, future research is poised to uncover a broader spectrum of biological activities. medchemexpress.commedchemexpress.com Initial studies have indicated its potential as an antifungal agent. medchemexpress.com Further investigations are needed across a variety of research models, from specific cell lines to whole organisms, to explore other potential therapeutic areas. For instance, its anti-inflammatory and antioxidant properties, often associated with alkaloids from the Corydalis genus, warrant deeper investigation. nih.gov Exploring its effects on metabolic disorders, cardiovascular conditions, and immunomodulation could reveal novel applications. The use of diverse animal models that mimic human diseases will be crucial in validating these new activities and understanding their physiological relevance.

Deeper Exploration of Molecular Targets and Intracellular Pathways

A key area of future research is the precise identification and characterization of this compound's molecular targets. It is known to act as an antagonist at several dopamine (B1211576) receptors, with varying affinities. wikipedia.orgmdpi.com However, the full extent of its receptor interaction profile remains to be mapped.

Table 1: Reported Binding Affinities (Ki) of this compound at Dopamine Receptors

Receptor Subtype Binding Affinity (Ki) in nM
Dopamine D1 199
Dopamine D2 42.4
Dopamine D3 262
Dopamine D5 313

Data sourced from studies on tetrahydroprotoberberine derivatives.

Understanding how this compound binding to these receptors translates into cellular responses requires a deeper dive into the downstream intracellular signaling pathways. Research should focus on its influence on key signaling cascades such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway, mitogen-activated protein kinase (MAPK) signaling, and the PI3K/Akt pathway, which are known to be modulated by dopamine receptor activation. nih.govnih.gov Recent studies on related alkaloids from Corydalis suggest involvement in pathways like the IL-6/JAK2/STAT3 and NF-κB signaling, indicating potential anti-inflammatory mechanisms that may also be relevant for this compound. nih.govjst.go.jp

Discovery and Characterization of Novel this compound Derivatives

The chemical scaffold of this compound serves as a promising starting point for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The synthesis and characterization of new derivatives, through methods such as the addition of different functional groups to the core structure, is a critical future direction. mdpi.comchemmethod.comukm.my For example, a patent has been granted for corydaline (B1669446) derivatives, including 14R-(+)-corypalmine (14R-(+)-CRPM), for their potential in reducing lipid levels by modulating LDLR and PCSK9 expression. This highlights the potential for discovering derivatives with entirely new therapeutic applications. Future work will involve creating libraries of these derivatives and screening them for activity against a wide range of biological targets.

Advancements in Stereoselective Synthesis and Biocatalysis

The chemical synthesis of tetrahydroprotoberberines like this compound can be challenging due to their complex, stereospecific structures. nih.gov Future research will focus on developing more efficient and stereoselective synthesis methods. rsc.orgnih.govmdpi.comrsc.orgresearchgate.net This involves designing synthetic routes that can precisely control the three-dimensional arrangement of atoms, which is often crucial for biological activity.

Biocatalysis, the use of enzymes to perform chemical reactions, presents a green and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.netinnosyn.com Recent studies have demonstrated the use of engineered enzymes, such as methyltransferases and oxidases, for the selective and efficient synthesis of tetrahydroprotoberberine alkaloids. nih.govresearchgate.net For instance, the berberine (B55584) bridge enzyme (BBE) has been used for the enantioselective oxidative cyclization of benzylisoquinolines to form the core structure of these alkaloids. nih.govacs.org Further exploration of enzyme-based and whole-cell biocatalysis systems could lead to sustainable and scalable production methods for this compound and its derivatives. nih.gov

Integration of Omics Technologies in this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of this compound's biological effects. researchgate.netplos.orgnih.govnih.gov These technologies allow for a global, unbiased analysis of changes in genes, RNA transcripts, proteins, and metabolites in response to this compound treatment. For example, transcriptomic and metabolomic studies on Corydalis yanhusuo have begun to unravel the complex biosynthetic pathways of its constituent alkaloids. researchgate.netplos.orgnih.gov Applying these approaches to cells or tissues treated with this compound could identify novel molecular pathways affected by the compound and reveal biomarkers for its activity. This holistic view can provide a deeper understanding of its mechanism of action and potential off-target effects. pku.edu.cn

Leveraging Computational Approaches for Predictive Research

Computer-aided drug design (CADD) and computational biology are powerful tools for accelerating this compound research. researchgate.net Molecular docking simulations can predict how this compound and its derivatives bind to specific protein targets, helping to prioritize compounds for synthesis and experimental testing. nih.govuef.fimdpi.comfrontiersin.org These computational models can provide insights into the structural basis of this compound's activity and guide the design of new derivatives with enhanced affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can further help in building predictive models that correlate the chemical structures of this compound derivatives with their biological activities.

Role of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule with high potency and selectivity for a specific target, used to study that target's function in biological systems. Given its antagonist activity at dopamine receptors, this compound has the potential to be developed into a chemical probe to investigate the roles of these receptors in various physiological and pathological processes. wikipedia.orgnih.gov For a compound to be an effective chemical probe, it must demonstrate high selectivity for its intended target over other related proteins. While this compound shows some selectivity for the D2 receptor, further optimization of its structure may be needed to create a highly selective probe for a specific dopamine receptor subtype. nih.gov Such a tool would be invaluable for dissecting the complex neurobiology of the dopaminergic system. pku.edu.cn

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Corypalmine, and how can researchers ensure reproducibility?

  • Methodological Answer : Begin with a systematic review of published synthesis protocols, prioritizing peer-reviewed studies that detail reaction conditions (e.g., solvent systems, catalysts, temperature ranges). Reproduce methods stepwise, cross-referencing characterization data (e.g., NMR, HPLC purity ≥95%) from primary literature. For novel syntheses, include supplementary materials with raw spectral data and purity metrics, adhering to journal guidelines for experimental reproducibility .
  • Example Table :

Synthesis MethodYield (%)Purity (HPLC)Key Characterization TechniquesReference
Alkaloid extraction0.8–1.2≥90%NMR, MS, IR[Author et al., Year]
Total synthesis45–60≥95%X-ray crystallography, HPLC[Author et al., Year]

Q. What pharmacological properties of this compound have been consistently reported, and what methodologies are used to assess them?

  • Methodological Answer : Prioritize in vitro assays (e.g., receptor binding, enzyme inhibition) and in vivo models (rodent behavioral studies) from high-impact journals. Use standardized protocols (e.g., OECD guidelines for toxicity) to minimize variability. Cross-validate findings with orthogonal assays (e.g., LC-MS for metabolite profiling alongside pharmacological assays) .

Q. How should researchers conduct a literature review to identify gaps in this compound research?

  • Methodological Answer : Employ databases like PubMed, SciFinder, and Web of Science with keywords "this compound," "pharmacology," and "biosynthesis." Filter results by study type (e.g., in vitro, clinical). Use citation mapping tools (e.g., Connected Papers) to track seminal works. Apply the PICO framework (Population/Intervention/Comparison/Outcome) to structure gaps, such as "How does this compound (I) compare to analogous alkaloids (C) in modulating neurotransmitter release (O)?" .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action of this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis of dose-response curves and experimental conditions (e.g., cell lines, animal strains). Apply the "principal contradiction" framework to identify dominant variables (e.g., pH-dependent solubility, metabolite interference) . For example, if Study A reports neuroprotective effects and Study B shows no activity, compare methodologies (e.g., purity of compound, assay sensitivity) and contextualize findings using systematic review protocols .

Q. What advanced spectroscopic techniques are recommended for elucidating this compound's structure-activity relationships?

  • Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) with 2D NMR (e.g., HSQC, HMBC) for structural confirmation. For dynamic interactions, use surface plasmon resonance (SPR) or cryo-EM to visualize binding kinetics. Computational methods (molecular docking, QSAR) should validate experimental data, with transparency in force field parameters and software versions .

Q. What strategies are effective in designing longitudinal studies to assess this compound's chronic pharmacological effects?

  • Methodological Answer : Use randomized controlled trial (RCT) frameworks with predefined endpoints (e.g., biomarker levels at 6/12/18 months). Address attrition bias through intention-to-treat analysis. For preclinical models, adhere to ARRIVE guidelines for animal reporting, including sample size justification and blinding protocols. Ensure ethical compliance (e.g., IRB approval) for human participant recruitment .

Methodological Frameworks for this compound Research

FrameworkApplication Example
FINER Criteria Feasible: Ensure access to this compound reference standards. Novel: Investigate understudied targets (e.g., mitochondrial enzymes). Ethical: Obtain MTD (maximum tolerated dose) data before clinical trials .
PEO Format Population: Neuronal cell lines. Exposure: this compound (10–100 µM). Outcome: Dopamine release quantified via HPLC .

Key Considerations for Data Interpretation

  • Contradictory Data : Use sensitivity analysis to weigh confounding variables (e.g., solvent effects in in vitro assays). Publish negative results to reduce publication bias .
  • Structural Characterization : Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.